6-(3-chlorophenyl)-2-{2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one
Beschreibung
This compound is a pyridazinone derivative featuring a 3-chlorophenyl group at position 6 and a substituted oxadiazole moiety linked via an ethyl chain at position 2. Pyridazinones are heterocyclic scaffolds known for their pharmacological versatility, including anti-inflammatory, antimicrobial, and anticancer activities . The incorporation of the 1,2,4-oxadiazolyl group enhances metabolic stability and binding affinity to biological targets due to its electron-deficient aromatic character . The 2-methoxyphenyl substituent on the oxadiazole ring may further modulate lipophilicity and pharmacokinetic properties, as methoxy groups are often employed to improve solubility and membrane permeability .
Synthetic routes for analogous pyridazinones involve nucleophilic substitution reactions under basic conditions (e.g., using anhydrous potassium carbonate in acetone), as demonstrated for structurally related compounds . However, the specific synthesis protocol for this compound remains undocumented in the provided literature.
Eigenschaften
IUPAC Name |
6-(3-chlorophenyl)-2-[2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O3/c1-28-18-8-3-2-7-16(18)21-23-19(29-25-21)11-12-26-20(27)10-9-17(24-26)14-5-4-6-15(22)13-14/h2-10,13H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAZHJMSVJSNDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)CCN3C(=O)C=CC(=N3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
To contextualize the properties of this compound, a comparative analysis with three classes of analogs is provided below:
Table 1: Structural and Pharmacological Comparison
Key Findings:
Antibacterial Activity : Quinazolin-4-ones (e.g., SPC-III Br) exhibit antibacterial potency comparable to ciprofloxacin (10 µg/mL vs. 100 µg/mL), suggesting that halogenated aryl groups enhance microbial targeting . The target compound’s 3-chlorophenyl group may confer similar activity, but empirical data are lacking.
Anti-Inflammatory Potential: Triazolo-thiadiazines with dichlorophenyl groups demonstrate anti-inflammatory activity comparable to celecoxib, a COX-2 inhibitor. This highlights the role of halogenated aromatic systems in modulating cyclooxygenase interactions .
Notes and Implications
Synthetic Challenges : The ethyl-linked oxadiazole group in the target compound may complicate synthesis due to steric hindrance during cyclization steps. highlights the utility of potassium carbonate in facilitating analogous substitutions .
Substituent Effects : The 2-methoxyphenyl group could enhance metabolic stability compared to unsubstituted oxadiazoles, as methoxy groups resist oxidative degradation .
Research Gaps: No direct data on the biological activity or ADME properties of the target compound are available in the provided evidence. Further studies should prioritize in vitro assays (e.g., antimicrobial, anti-inflammatory) and molecular docking to validate target engagement.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
